5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde
Overview
Description
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nicotinaldehyde moiety attached to an indole ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to have a broad spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of similar indole derivatives have been studied .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally known that factors such as temperature, light, and ph can influence the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Attachment of Nicotinaldehyde Moiety: The final step involves the attachment of the nicotinaldehyde moiety to the indole ring through a condensation reaction with nicotinaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxaldehyde: Similar structure but lacks the nicotinaldehyde moiety.
6-chloro-1-methyl-1H-indole-2-carboxaldehyde: Similar structure but lacks the nicotinaldehyde moiety.
5-(6-chloro-1H-indol-2-yl)nicotinaldehyde: Similar structure but lacks the methyl group.
Uniqueness
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde moiety and the indole ring with specific substitutions. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(6-chloro-1-methylindol-2-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-18-14(12-4-10(9-19)7-17-8-12)5-11-2-3-13(16)6-15(11)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFOXHUSCTJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C3=CN=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670454 | |
Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202551-93-6 | |
Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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